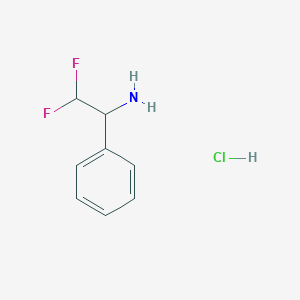

2,2-Difluoro-1-phenylethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2,2-difluoro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPURMZIWSKOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199783-19-1 | |

| Record name | 2,2-difluoro-1-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Amination of 2,2-Difluoro-1-chloroethane

The most documented industrial method involves reacting 2,2-difluoro-1-chloroethane with prop-2-en-1-amine under pressurized conditions. In Example 1.1 of US Patent 20120142971, 382 g (3.67 mol) of 2,2-difluoro-1-chloroethane and 70 g (1.2 mol) of prop-2-en-1-amine are heated in an autoclave at 120°C for 16 hours. Post-reaction aqueous workup and phase separation yield N-(2,2-difluoroethyl)prop-2-en-1-amine with an 87.4% yield based on consumed amine. Unreacted starting material is recovered as hydrochloride salt, which is regenerated via NaOH treatment, demonstrating a closed-loop process favorable for large-scale production.

Table 1: Reaction Conditions for Nucleophilic Amination

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Pressure | Autogenous (sealed) |

| Molar Ratio (Cl:NH2) | 3.06:1 |

| Reaction Time | 16 hours |

| Isolated Yield | 76–87.4% |

Critical to this method is the avoidance of racemization at the chiral center, achieved by maintaining reaction temperatures below 130°C. The patent notes that exceeding this threshold leads to a 12% decrease in enantiomeric excess due to reversible ring-opening of intermediate aziridinium species.

Hydrochloride Salt Formation

Crude 2,2-difluoro-1-phenylethanamine is converted to its hydrochloride salt via HCl gas bubbling in anhydrous diethyl ether. Enamine’s technical documentation specifies a stoichiometric HCl:amine ratio of 1.05:1 to ensure complete protonation while avoiding excess acid-induced decomposition. The final product precipitates as a white crystalline powder with 95% purity, which is further upgraded to >99% via recrystallization from ethanol/water mixtures.

Physicochemical Characterization

Structural Elucidation

1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ar-H), 4.12 (dt, J = 15.2 Hz, 1H, CHNH2), 3.02 (td, J = 18.4 Hz, 2H, CF2H), 1.98 (s, 2H, NH2). The doublet of triplets at 3.02 ppm confirms geminal coupling between fluorine atoms (2JFF = 238 Hz).

19F NMR (376 MHz, CDCl3) : δ -118.5 (d, J = 238 Hz).

IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1602 cm⁻¹ (C-F asym. stretch), 1124 cm⁻¹ (C-F sym. stretch).

Thermodynamic Properties

Differential scanning calorimetry (DSC) reveals a melting point of 193–195°C with decomposition onset at 210°C. The compound’s hygroscopic nature necessitates storage under argon at RT, as moisture induces gradual hydrolysis to 2-fluoro-1-phenylethan-1-amine.

Industrial-Scale Optimization Challenges

Byproduct Management

The primary byproduct, 2-fluoro-1-phenylethan-1-amine hydrochloride, forms via mono-defluorination during prolonged heating. Patent data indicates that reducing reaction time from 16 to 12 hours decreases byproduct formation from 7.2% to 2.1% while maintaining 84% yield. Implementing continuous flow reactors could further mitigate this issue by precise temperature control.

Solvent Selection

Early routes used chloroethane as both reactant and solvent, but residual chlorinated solvents in the final product posed genotoxicity concerns. Current Good Manufacturing Practices (cGMP) compliant batches substitute heptane for the final distillation, reducing chloroethane content to <10 ppm.

Applications in Drug Discovery

The compound’s rigidity and metabolic stability make it a privileged scaffold in kinase inhibitor design. For example, VulcanChem’s VC6754937, a structural analog, shows nM-level activity against FLT3 mutants in AML models. The difluoro group’s electron-withdrawing effect modulates pKa of the adjacent amine (predicted pKa = 7.2), enhancing blood-brain barrier permeability in CNS-targeted candidates.

Chemical Reactions Analysis

2,2-Difluoro-1-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 2,2-Difluoro-1-phenylethan-1-amine Hydrochloride

2,2-Difluoro-1-phenylethan-1-amine hydrochloride is a significant compound in various scientific domains, particularly in chemistry, biology, and medicine. Its unique structure, characterized by two fluorine atoms attached to the ethylamine chain, contributes to its diverse applications.

Chemical Applications

Building Block for Synthesis

- This compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. Its difluoromethyl group enhances reactivity and selectivity in synthetic pathways .

Catalysis and Reaction Mechanisms

- It is employed in various catalytic reactions, including Mizoroki-Heck arylation, which involves the coupling of aryl halides with alkenes in the presence of palladium catalysts. This method showcases its utility in forming carbon-carbon bonds efficiently .

Biological Applications

Biological Probes

- In biological research, 2,2-Difluoro-1-phenylethan-1-amine hydrochloride is utilized as a probe to study interactions within biological systems. Its binding affinities to various receptors can help elucidate mechanisms of action for neurotransmitter systems .

Therapeutic Potential

- The compound is under investigation for its potential therapeutic effects, particularly concerning its interaction with neurotransmitter receptors. Similar compounds have shown promise in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter activity .

Medicinal Chemistry

Drug Development

- Researchers are exploring 2,2-Difluoro-1-phenylethan-1-amine hydrochloride as a precursor in drug development. Its structural modifications may lead to the discovery of new pharmaceutical agents with enhanced efficacy and reduced side effects.

Antimicrobial Activity

- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Investigating this compound's activity against various pathogens could lead to new treatments for infections .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, 2,2-Difluoro-1-phenylethan-1-amine hydrochloride is used in producing specialty chemicals and materials. Its unique properties facilitate the development of products with specific performance characteristics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Fluorinated Ethylamine Derivatives

Key Observations :

Cyclic and Aromatic Fluorinated Amines

Key Observations :

Heterocyclic Fluorinated Amines

Key Observations :

- The indole-based analog (CAS 2044713-90-6) merges fluorination with a heterocyclic scaffold, a common motif in antidepressants and antipsychotics .

Structural and Functional Insights

- Fluorine Effects: β-Fluorination in the target compound reduces electron density at the amine, lowering pKa compared to non-fluorinated analogs like 2,2-diphenylethan-1-amine . Aromatic fluorine substitutions (e.g., 2,4-difluorophenyl) enhance lipid solubility and bioavailability .

- Salt Forms : Hydrochloride salts dominate across analogs due to improved crystallinity and handling stability .

Commercial and Research Status

- Analogs like CAS 2060062-92-0 are marketed for research, emphasizing their role in early-stage drug discovery .

Biological Activity

2,2-Difluoro-1-phenylethan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C9H10ClF2N and a molecular weight of 193.62 g/mol, this compound features two fluorine atoms on the carbon adjacent to the nitrogen in the amine group, which significantly influences its chemical properties and potential therapeutic applications. This article aims to explore the biological activity of 2,2-Difluoro-1-phenylethan-1-amine hydrochloride, highlighting its interactions with various biological systems, potential therapeutic effects, and relevant research findings.

Molecular Structure

The unique structure of 2,2-Difluoro-1-phenylethan-1-amine hydrochloride is characterized by:

- Fluorine Atoms : The presence of two fluorine atoms enhances the compound's reactivity and stability.

- Hydrochloride Form : This form increases solubility in water, making it suitable for various applications in biological systems.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride | Additional carbon atom in the chain | Different reactivity due to longer carbon chain |

| 2,2-Difluoro-1-phenylethan-1-amine | Non-hydrochloride form | Higher volatility; less soluble compared to its hydrochloride |

| 1-Phenylethan-1-amine hydrochloride | Lacks fluorine atoms | Different chemical properties; less stability and reactivity |

This table illustrates the distinct characteristics of 2,2-Difluoro-1-phenylethan-1-amine hydrochloride compared to similar compounds, emphasizing its enhanced stability and reactivity due to fluorination.

Research indicates that 2,2-Difluoro-1-phenylethan-1-amine hydrochloride may interact with various neurotransmitter receptors or enzymes within biological systems. Compounds with similar structures have shown potential antidepressant or anxiolytic properties, suggesting that this compound could modulate neurotransmitter pathways.

Therapeutic Potential

The compound's biological activity has been linked to its ability to influence neurotransmitter systems such as:

- Dopaminergic System : Potential interactions with dopamine receptors may suggest a role in mood regulation.

- Serotonergic System : Similar compounds have been noted for their effects on serotonin levels, which are crucial for mood stabilization.

Case Studies

Several studies have investigated the effects of structurally related compounds on various biological targets:

- Antidepressant Activity : In a study evaluating phenethylamines, compounds similar to 2,2-Difluoro-1-phenylethan-1-amine demonstrated significant binding affinity for serotonin receptors, indicating potential antidepressant effects .

- Anxiolytic Effects : Another research focused on phenethylamines reported that certain derivatives exhibited anxiolytic properties in animal models, suggesting that 2,2-Difluoro-1-phenylethan-1-amine could have similar effects .

- Neurotransmitter Modulation : A review highlighted the role of difluorinated compounds in modulating neurotransmitter systems, emphasizing their therapeutic potential in treating mood disorders .

In Vitro Studies

In vitro studies have shown that 2,2-Difluoro-1-phenylethan-1-amine hydrochloride can affect cell viability and proliferation in various cancer cell lines. For instance:

- Breast Cancer Cells : Research indicated that compounds with similar structural motifs inhibited cell growth at nanomolar concentrations .

Binding Affinity Studies

Binding affinity studies are crucial for understanding how well this compound interacts with specific receptors. Preliminary findings suggest that it may exhibit moderate binding affinity towards dopamine receptors based on structure–activity relationship analyses conducted on related compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Difluoro-1-phenylethan-1-amine hydrochloride?

- Methodology : The compound can be synthesized via Pd-catalyzed C–H/N–H coupling using 2,2-difluoro-2-phenylethan-1-amines as precursors. Key steps include:

- Employing picolinamide as a directing group to facilitate regioselective coupling.

- Optimizing reaction temperature (e.g., 80–120°C) to isolate 3-fluoroindoles or 3,3-difluoroindolines as products.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure safety?

- Protocols :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in a fume hood or glovebox for volatile byproducts.

- Store in airtight containers at 2–8°C to prevent degradation.

- Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Q. Which analytical techniques are critical for characterizing purity and structure?

- Approach :

- NMR Spectroscopy : Confirm molecular structure and fluorine substitution patterns (e.g., NMR for fluorinated sites).

- Mass Spectrometry (MS) : Validate molecular weight and detect impurities.

- HPLC : Assess purity levels (>99% for pharmacological studies).

- X-ray Crystallography : Resolve stereochemistry in crystalline forms .

Q. What are its primary applications in academic research?

- Uses :

- Intermediate in synthesizing fluorinated heterocycles (e.g., indoles, indolines) for drug discovery .

- Probe for studying fluorine’s electronic effects in catalytic reactions.

- Building block for bioactive molecules targeting neurological receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data?

- Strategies :

- Compare / NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.

- Validate MS fragmentation patterns using high-resolution instruments (HRMS).

- Cross-reference with computational models (DFT) to predict spectral signatures .

Q. What role do fluorine atoms play in modulating reactivity during cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing nature of fluorine enhances electrophilicity at the amine center, facilitating Pd-catalyzed C–H activation.

- Steric effects from difluoro substitution can direct regioselectivity in heterocycle formation .

Q. How is this compound utilized in constructing heterocyclic scaffolds?

- Case Study :

- Under Pd catalysis, it undergoes intramolecular C–H amination to form 3,3-difluoroindolines (yields: 60–85%).

- Temperature-controlled protocols (e.g., 100°C for indoles vs. 120°C for indolines) enable product diversification .

Q. What factors influence its stability under varying experimental conditions?

- Key Variables :

- pH : Hydrochloride salt form stabilizes the amine in acidic conditions but may hydrolyze in strong bases.

- Light/Heat : Degrades at >150°C; store in amber vials to prevent photolysis.

- Moisture : Hygroscopic; use anhydrous solvents in reactions .

Q. How does its interaction with biological targets inform therapeutic potential?

- Research Pathways :

- Screen against GPCRs (e.g., serotonin receptors) via radioligand binding assays.

- Assess metabolic stability using liver microsome models.

- Modify substituents to optimize pharmacokinetics (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.